molecular formula C12H15KO B12660584 Potassium 2-cyclohexylphenolate CAS No. 56705-75-0

Potassium 2-cyclohexylphenolate

Cat. No.: B12660584
CAS No.: 56705-75-0
M. Wt: 214.34 g/mol
InChI Key: SNPSNYDZHXRPAG-UHFFFAOYSA-M
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Description

Potassium 2-cyclohexylphenolate is an organic compound with the molecular formula C12H15KO It is a potassium salt of 2-cyclohexylphenol, characterized by the presence of a cyclohexyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-cyclohexylphenolate can be synthesized through the reaction of 2-cyclohexylphenol with potassium hydroxide. The reaction typically involves dissolving 2-cyclohexylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-cyclohexylphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form cyclohexylphenol derivatives.

    Substitution: The phenolate ion can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Potassium 2-cyclohexylphenolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 2-cyclohexylphenolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolate ion can act as a nucleophile, participating in various biochemical pathways. The cyclohexyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Potassium phenolate: Lacks the cyclohexyl group, resulting in different chemical properties.

    Potassium 4-tert-butylphenolate: Contains a tert-butyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.

Uniqueness: Potassium 2-cyclohexylphenolate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it suitable for specific applications where other phenolates may not be as effective.

Properties

CAS No.

56705-75-0

Molecular Formula

C12H15KO

Molecular Weight

214.34 g/mol

IUPAC Name

potassium;2-cyclohexylphenolate

InChI

InChI=1S/C12H16O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1

InChI Key

SNPSNYDZHXRPAG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2[O-].[K+]

Origin of Product

United States

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